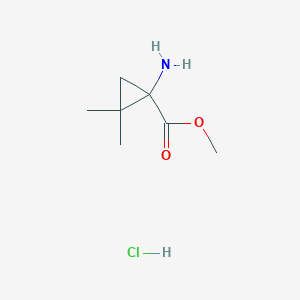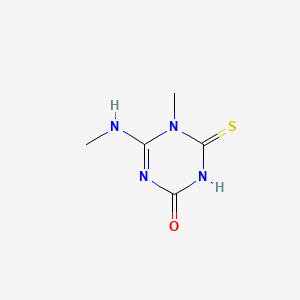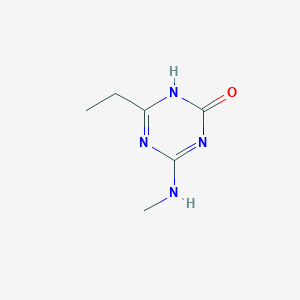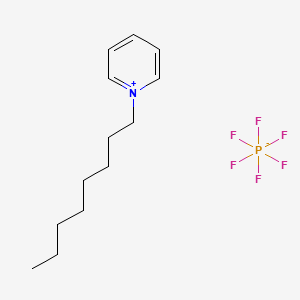
Octylpyridinium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octylpyridinium hexafluorophosphate is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. It is composed of an octylpyridinium cation and a hexafluorophosphate anion. This compound is known for its excellent ion exchange and antifouling abilities, making it a valuable component in various applications, particularly in electrochemistry and analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octylpyridinium hexafluorophosphate typically involves the reaction of octylpyridine with hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The general reaction can be represented as follows:
C8H17C5H4N+HPF6→C8H17C5H4N+PF6−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Octylpyridinium hexafluorophosphate undergoes various chemical reactions, including:
Ion Exchange Reactions: It can exchange its anion with other anions in solution, making it useful in ion exchange applications.
Electrochemical Reactions: It is used in the modification of electrodes to enhance their electrochemical properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include other ionic liquids, acids, and bases. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction. For example, in ion exchange reactions, the product is typically a new ionic liquid with a different anion .
Applications De Recherche Scientifique
Octylpyridinium hexafluorophosphate has a wide range of scientific research applications, including:
Electrochemistry: It is used in the modification of carbon paste electrodes to improve their conductivity and electrochemical performance.
Analytical Chemistry: It is employed in the preconcentration and determination of trace metals in various samples.
Biological Applications: Its antifouling properties make it useful in biological sample analysis.
Industrial Applications: It is used in the development of sensors and other analytical devices.
Mécanisme D'action
The mechanism of action of octylpyridinium hexafluorophosphate primarily involves its ion exchange and electrochemical properties. The octylpyridinium cation interacts with various anions, facilitating ion exchange processes. Additionally, its incorporation into electrodes enhances their electrochemical properties by improving conductivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-octylpyridinium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with similar properties but different anion.
N-cetylpyridinium hexafluorophosphate: Similar structure but with a longer alkyl chain.
Uniqueness
Octylpyridinium hexafluorophosphate is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its specific ion exchange and antifouling abilities set it apart from other ionic liquids .
Propriétés
Formule moléculaire |
C13H22F6NP |
|---|---|
Poids moléculaire |
337.28 g/mol |
Nom IUPAC |
1-octylpyridin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C13H22N.F6P/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;1-7(2,3,4,5)6/h7,9-10,12-13H,2-6,8,11H2,1H3;/q+1;-1 |
Clé InChI |
INJAIFUMMHPCQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13130127.png)
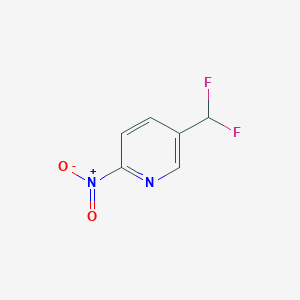
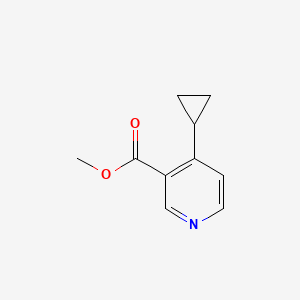
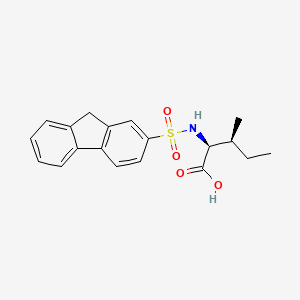

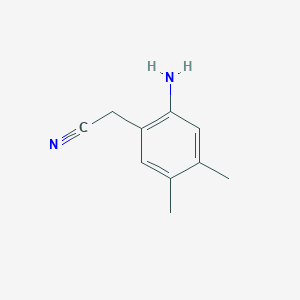
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)
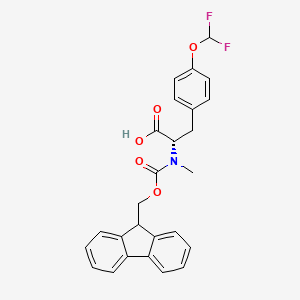

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
